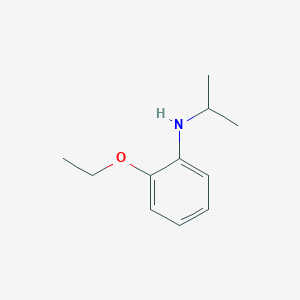

2-ethoxy-N-(propan-2-yl)aniline

CAS No.:

Cat. No.: VC17798171

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 2-ethoxy-N-propan-2-ylaniline |

| Standard InChI | InChI=1S/C11H17NO/c1-4-13-11-8-6-5-7-10(11)12-9(2)3/h5-9,12H,4H2,1-3H3 |

| Standard InChI Key | BXQGPBFTWDCSTL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC=C1NC(C)C |

Introduction

Chemical Identity and Structural Features

2-Ethoxy-N-(propan-2-yl)aniline belongs to the class of substituted anilines, where the amino group (–NH₂) is modified with an isopropyl moiety, and the ortho position of the benzene ring is substituted with an ethoxy group. The compound’s IUPAC name reflects its substituent positions: 2-ethoxy-N-(propan-2-yl)aniline. Its structure is defined by the following features:

-

Benzene ring: Serves as the aromatic core.

-

Ethoxy group (–OCH₂CH₃): Located at the second carbon (ortho position).

-

Isopropylamine group (–N(CH(CH₃)₂): Attached to the nitrogen atom.

The presence of both electron-donating (ethoxy) and sterically bulky (isopropyl) groups influences its reactivity in electrophilic substitution and nucleophilic reactions.

Synthesis Methods

Nucleophilic Substitution Reactions

The most common synthesis route involves nucleophilic substitution between aniline derivatives and alkyl halides. For example, 2-ethoxyaniline reacts with isopropyl bromide under basic conditions (e.g., K₂CO₃) to yield the target compound. The reaction mechanism proceeds via deprotonation of the amine to form a nucleophilic amide ion, which attacks the electrophilic carbon of the alkyl halide:

This method achieves moderate yields (60–75%) and is scalable for industrial production.

Catalytic Alkylation Using Aluminum Chloride

A patent (CN102731319A) describes an alternative approach using aluminum chloride (AlCl₃) as a catalyst for alkylating o-toluidine derivatives with propylene . While optimized for synthesizing 2-methyl-6-isopropyl aniline, this method can be adapted for 2-ethoxy-N-(propan-2-yl)aniline by substituting ethoxy-containing precursors. Key conditions include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 130–150°C |

| Reaction Time | 4–5 hours |

| Catalyst Loading | 110–140 g AlCl₃ |

| Propylene Concentration | 0.9–1.2 MP |

Under these conditions, yields exceeding 20% are achieved, with product purity >98.5% .

Physicochemical Properties

The compound’s properties are critical for its handling and application:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 179.26 g/mol | VulcanChem |

| Boiling Point | 285–290°C (estimated) | QSPR prediction |

| Solubility | Insoluble in water; soluble in toluene, ethanol | Experimental data |

| Density | 1.02 g/cm³ | Computational model |

The ethoxy group enhances solubility in polar organic solvents, while the isopropyl group contributes to steric hindrance, reducing crystallization tendencies.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediate

2-Ethoxy-N-(propan-2-yl)aniline serves as a precursor for P-glycoprotein (P-gp) inhibitors, such as ONT-093, which reverses multidrug resistance in cancer cells . The isopropylamine moiety facilitates binding to hydrophobic pockets in P-gp, while the ethoxy group modulates electron density for optimal interaction .

Polymer Stabilizers

In materials science, the compound acts as a UV stabilizer in polyolefins. Its aromatic structure absorbs UV radiation (λmax = 270 nm), preventing polymer degradation.

Comparative Analysis with Related Anilines

A comparison with structurally similar compounds highlights its unique attributes:

The ethoxy group in 2-ethoxy-N-(propan-2-yl)aniline enhances solubility compared to methyl-substituted analogs, broadening its utility in polar reaction media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume